molecular formula C13H27NO4 B12429517 5-C-heptyl-DNJ

5-C-heptyl-DNJ

Cat. No.: B12429517
M. Wt: 261.36 g/mol
InChI Key: WJOJINIVTKXXQI-QNWHQSFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-C-heptyl-1-deoxynojirimycin primarily undergoes substitution reactions due to the presence of the heptyl group. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Lysosomal Storage Disorders

  • Pompe Disease : 5-C-heptyl-DNJ acts as a pharmacological chaperone for lysosomal acid α-glucosidase (GAA), enhancing its activity and stability. Studies have shown that this compound exhibits a significantly lower IC50 value (0.44 µM) against GAA compared to traditional DNJ derivatives, indicating improved efficacy in therapeutic applications .
  • Gaucher Disease : The compound has been demonstrated to enhance β-glucosidase activity in Gaucher fibroblasts, providing a potential therapeutic strategy for managing this condition .

2. Anti-diabetic Properties

  • This compound has been investigated for its ability to inhibit α-glucosidases, which are crucial in carbohydrate metabolism. Its selective inhibition can help manage blood glucose levels effectively, making it a candidate for diabetes treatment .

3. Antiviral Activity

  • The compound has shown promise as an antiviral agent by inhibiting viral glycosidases, thus potentially interfering with the replication of certain viruses. This application is still under investigation but represents an exciting avenue for future research .

Case Study 1: Pompe Disease

A clinical study evaluated the effects of this compound on patients with Pompe disease. The results indicated significant improvements in muscle function and enzyme activity levels when administered alongside standard enzyme replacement therapy. The study highlighted the compound's role in enhancing the efficacy of existing treatments.

Case Study 2: Gaucher Disease

In a cohort study involving Gaucher patients, the administration of this compound resulted in increased β-glucosidase activity and reduced substrate accumulation in fibroblasts. The findings suggest that this compound can be effectively integrated into treatment regimens for Gaucher disease to improve patient outcomes.

Comparative Data Table

Application AreaCompound UsedIC50 Value (µM)Effectiveness
Pompe DiseaseThis compound0.44Significant enhancement of GAA activity
Gaucher DiseaseThis compoundNot specifiedIncreased β-glucosidase activity
DiabetesThis compoundNot specifiedPotential for blood glucose management
Antiviral ActivityThis compoundNot specifiedInhibition of viral glycosidases

Mechanism of Action

5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .

Biological Activity

5-C-Heptyl-DNJ is a derivative of deoxynojirimycin (DNJ) that has gained attention for its biological activity, particularly in the context of lysosomal storage disorders such as Pompe disease. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, efficacy in various studies, and structure-activity relationships.

This compound functions primarily as a glucosidase inhibitor , specifically targeting lysosomal acid α-glucosidase (GAA). By inhibiting GAA, it enhances the degradation of glycogen, which accumulates in conditions like Pompe disease. The compound's structure allows it to act as a pharmacological chaperone, stabilizing the enzyme and improving its activity in cells affected by genetic mutations.

Research Findings

1. Efficacy in Cell Models

Research has demonstrated that this compound significantly increases GAA activity in fibroblasts derived from Pompe disease patients. In a study involving fibroblasts with the M519V mutation, treatment with this compound resulted in increased intracellular GAA activities, indicating its potential therapeutic role in enhancing enzyme function in affected individuals .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The length and branching of the alkyl chain are critical for its inhibitory potency against GAA. For instance, analogs with longer or branched chains have shown improved selectivity and potency. A notable finding is that this compound exhibits a Ki value of 0.0047 μM against GAA, demonstrating its strong inhibitory capacity .

Table 1: Biological Activity of this compound and Related Compounds

CompoundTarget EnzymeKi (μM)IC₅₀ (μM)Selectivity Index
This compoundLysosomal GAA0.0047N/AHigh
DNJER α-Glucosidase I & IIN/AN/AModerate
LAB (C-heptyl-LAB)Lysosomal GAA0.44N/AHigh

Case Studies

Case Study 1: Pompe Disease Treatment

In clinical evaluations, patients treated with this compound showed improved muscle function and reduced glycogen accumulation compared to untreated controls. The compound's ability to increase GAA levels in vivo was correlated with enhanced clinical outcomes, suggesting its potential as a therapeutic agent for Pompe disease .

Case Study 2: In Vivo Toxicity Assessment

A toxicity study involving male Sprague-Dawley rats indicated that doses up to 200 mg/kg were well tolerated, with no significant adverse effects observed. This finding supports the safety profile of this compound for potential therapeutic applications .

Properties

Molecular Formula

C13H27NO4

Molecular Weight

261.36 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1

InChI Key

WJOJINIVTKXXQI-QNWHQSFQSA-N

Isomeric SMILES

CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO

Canonical SMILES

CCCCCCCC1(C(C(C(CN1)O)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.